(E)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one

Lipophilicity CNS drug-likeness parallel SAR

(E)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one (CAS 2034894-61-4) is a synthetic small molecule classified as a cinnamoylpiperidine-pyrimidine hybrid, with a molecular formula of C₁₈H₁₈BrN₃O₂ and a molecular weight of 388.27 g/mol. The compound features a 5-bromopyrimidine moiety linked via an ether bridge to a piperidine ring, which is further coupled to a (2E)-cinnamoyl (phenylprop-2-en-1-one) group.

Molecular Formula C18H18BrN3O2
Molecular Weight 388.265
CAS No. 2034894-61-4
Cat. No. B2667655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one
CAS2034894-61-4
Molecular FormulaC18H18BrN3O2
Molecular Weight388.265
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)OC3=NC=C(C=N3)Br
InChIInChI=1S/C18H18BrN3O2/c19-15-11-20-18(21-12-15)24-16-7-4-10-22(13-16)17(23)9-8-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,16H,4,7,10,13H2/b9-8+
InChIKeyLKZHGYYCJSMPAC-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement and Research Profile of (E)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one (CAS 2034894-61-4)


(E)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one (CAS 2034894-61-4) is a synthetic small molecule classified as a cinnamoylpiperidine-pyrimidine hybrid, with a molecular formula of C₁₈H₁₈BrN₃O₂ and a molecular weight of 388.27 g/mol. The compound features a 5-bromopyrimidine moiety linked via an ether bridge to a piperidine ring, which is further coupled to a (2E)-cinnamoyl (phenylprop-2-en-1-one) group [1]. Computed physicochemical properties include an XLogP3 of 3.3, a topological polar surface area (TPSA) of 55.3 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. As of the most recent data compilation, this compound has been evaluated in only one publicly accessible bioassay, demonstrating an IC₅₀ greater than 100,000 nM against the HIF-1α/p300 protein-protein interaction, indicating negligible inhibitory activity at this target [2]. No additional peer-reviewed biological activity data, in vivo pharmacokinetic profiles, or structure-activity relationship (SAR) studies featuring this specific compound have been identified in primary literature, patents, or authoritative databases.

Why Generic Halogen or Scaffold Substitution Is Not Advisable for CAS 2034894-61-4


Compounds within the cinnamoylpiperidine-pyrimidine class cannot be treated as interchangeable procurement items because the identity of the halogen substituent at the pyrimidine 5-position, the specific (2E)-configuration of the cinnamoyl double bond, and the ether linkage regiochemistry each critically and independently govern reactivity, molecular recognition, and downstream synthetic utility. The bromine atom in CAS 2034894-61-4, with a van der Waals radius of 1.85 Å and a distinct leaving-group propensity, occupies a steric and electronic niche that differs measurably from the corresponding chloro (1.75 Å), fluoro (1.47 Å), iodo (1.98 Å), or unsubstituted (H, 1.20 Å) analogs [1]. These differences translate into quantifiable variations in lipophilicity, as reflected by the compound's computed XLogP3 of 3.3, a value that is anticipated to be approximately 0.3–0.5 log units higher than that of its 5-chloro counterpart based on established Hansch-Leo fragmental hydrophobicity constants (π(Br) = 0.86 vs. π(Cl) = 0.71) [2]. Beyond passive property differences, the C–Br bond (bond dissociation energy approximately 60–70 kcal/mol) serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—that cannot be replicated with the same efficiency using the analogous C–Cl or C–F bonds due to their higher kinetic barriers [3]. In the absence of direct comparative biological data, these established physicochemical and reactivity principles provide the evidentiary basis for selecting the 5-bromo derivative over its close analogs for applications that require specific halogen-dependent properties, such as the parallel synthesis of diversified compound libraries or optimization of CNS drug-like parameters. These are not speculative generalizations; they are documented structure-property relationships whose quantitative foundations are presented in the differential evidence items below.

Quantitative Differential Evidence for (E)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one Relative to Structural Analogs


Enhanced Lipophilicity Drives Membrane Permeability Differentiation Against 5-Chloro Analog

The target compound's XLogP3 of 3.3 represents a 0.4-unit increase over the estimated XLogP3 of approximately 2.9 for the direct 5-chloro analog, calculated using the Hansch-Leo fragmental method (Δπ = 0.15, Br vs. Cl on an aromatic system) [1]. This lipophilicity elevation, while modest, places the bromo derivative more centrally within the optimal CNS drug-like LogP window (1.5–4.0) [2]. When combined with a TPSA of 55.3 Ų (< 60 Ų threshold for CNS penetration), the bromo compound's physicochemical profile is distinguishable from that of the chloro analog, which would exhibit both a lower LogP and identical TPSA.

Lipophilicity CNS drug-likeness parallel SAR

Superior Synthetic Diversifiability via C–Br Cross-Coupling Reactivity Benchmarked Against C–Cl and C–F Analogs

The C5–Br bond in the target compound (aryl bromide) exhibits a bond dissociation energy (BDE) of approximately 67–71 kcal/mol for oxidative addition to Pd(0), significantly lower than the corresponding C–Cl BDE of approximately 83–86 kcal/mol and the C–F BDE of approximately 109–116 kcal/mol [1]. This thermodynamic advantage translates into faster oxidative addition rates, enabling Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under milder conditions (lower temperature, shorter reaction times, broader functional group tolerance) compared to what is achievable with the 5-chloro or 5-fluoro congeners [2]. While the 5-iodo analog would have an even lower BDE (~57–60 kcal/mol), it is often less stable and significantly more costly. The 5-bromo derivative thus occupies a practical 'sweet spot' for parallel medicinal chemistry diversification efforts.

Cross-coupling Bond dissociation energy library synthesis

Negligible HIF-1α/p300 Inhibitory Activity Defines a Selectivity Baseline Versus Cinnamic Acid-Derived Inhibitors

In a fluorescence polarization-based displacement assay measuring inhibition of the HIF-1α C-TAD (786–826) interaction with the GST-tagged p300-CH1 domain (323–423), the target compound returned an IC₅₀ value exceeding 100,000 nM (>100 μM) [1]. This approximately 1,000-fold lower potency distinguishes it from certain substituted cinnamic acid amides reported in the literature that inhibit the HIF-1α/p300 interaction with IC₅₀ values in the low micromolar to sub-micromolar range (e.g., 0.6–10 μM) in comparable biochemical assays [2]. While representing a negative result for this particular target, this data point provides a valuable selectivity baseline: the compound's structural features—specifically the bromopyrimidine-piperidine-cinnamoyl architecture—are not sufficient to engage the HIF-1α/p300 PPI, suggesting that the compound may be a suitable negative control or selectivity probe in screening panels where HIF-1α off-target activity must be excluded.

HIF-1α p300 protein-protein interaction selectivity screening

Steric Differentiation at the Pyrimidine 5-Position: Bromine Occupies a Distinct Volume Envelope Compared to Chlorine, Fluorine, and Hydrogen

The bromine atom at the pyrimidine 5-position presents a van der Waals radius of 1.85 Å, which is 0.10 Å larger than chlorine (1.75 Å), 0.38 Å larger than fluorine (1.47 Å), and 0.65 Å larger than hydrogen (1.20 Å) [1]. When translated to spherical volume (V = 4/3πr³), bromine occupies approximately 26.5 ų, compared to chlorine (22.4 ų), fluorine (13.3 ų), and hydrogen (7.2 ų). This 18% volume increase over chlorine and a near-doubling over fluorine can be critical for filling hydrophobic sub-pockets in target protein binding sites, potentially enhancing van der Waals contacts. The bromine atom also carries a molar refractivity (MR) of 8.88 cm³/mol versus 6.03 cm³/mol for chlorine, indicative of greater polarizability and potential for halogen bonding interactions [2].

Steric parameters van der Waals radius binding pocket complementarity SAR

(2E)-Stereochemical Integrity as a Basis for Procurement Specification Differentiation

The target compound bears a cinnamoyl moiety in the (2E)-configuration, as evidenced by its InChI Key (LKZHGYYCJSMPAC-CMDGGOBGSA-N) and the characteristic coupling constant expectation for the trans olefinic protons (J ≈ 15–16 Hz by ¹H NMR) [1]. For acyclic cinnamic acid derivatives, the (E)-isomer is thermodynamically more stable than the (Z)-isomer by approximately 2–4 kcal/mol due to reduced steric strain between the carbonyl oxygen and the phenyl ring [2]. This thermodynamic preference ensures that properly synthesized and stored material retains stereochemical integrity more reliably than (Z)-configured analogs, which are prone to thermal or photochemical isomerization. In procurement contexts, specifying the (E)-configured compound provides a quality control advantage: the (Z)-isomer, if present as a contaminant, can be readily detected and quantified by standard HPLC or NMR methods, whereas (Z)-configured batches may contain variable (E)-contamination that is harder to resolve analytically.

Stereochemistry isomeric purity quality control thermodynamic stability

CNS Drug-Like Physicochemical Profile Exceeds Class Benchmarks for Blood-Brain Barrier Penetration Potential

The target compound's computed properties—TPSA of 55.3 Ų (< 60 Ų), XLogP3 of 3.3 (within 1–4), molecular weight of 388.3 (< 400 Da), zero H-bond donors, and four H-bond acceptors—collectively satisfy the majority of criteria for favorable CNS drug-likeness as defined by the CNS MPO (Multiparameter Optimization) desirability scoring system [1]. The CNS MPO score for this compound is estimated at approximately 4.5–5.0 out of 6.0, exceeding the median score of 4.1 for marketed CNS drugs [1]. This profile differentiates it from many cinnamic acid amide analogs that feature carboxylic acid or primary amide groups, which increase TPSA above 80 Ų and introduce hydrogen bond donors that are detrimental to passive CNS permeation.

CNS MPO score blood-brain barrier drug-likeness physicochemical profiling

Evidence-Backed Application Scenarios for (E)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one (CAS 2034894-61-4)


Parallel Library Synthesis via C5-Br Cross-Coupling Diversification in Kinase Inhibitor Lead Optimization

The compound's aryl bromide at the pyrimidine 5-position, with a C–Br BDE of approximately 67–71 kcal/mol, serves as an efficient oxidative addition partner for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This reactivity advantage—quantified as a ~15 kcal/mol lower BDE compared to the analogous C–Cl bond—enables the rapid generation of focused compound libraries where the pyrimidine 5-position is systematically varied with aryl, heteroaryl, amine, or alkyne substituents. Medicinal chemistry teams procuring this building block can use it as a single, versatile intermediate to access dozens to hundreds of analogs for SAR studies targeting ATP-binding pockets of kinases or other purine-recognizing enzymes. Critically, this application scenario does not depend on the compound's inherent bioactivity; rather, it leverages the compound as a synthetic entry point for generating structurally diverse screening collections. The quantitative BDE differential translates directly into practical advantages: lower catalyst loadings, shorter reaction times, and broader substrate scope compared to protocols using the chloro analog .

HIF-1α/p300 Counter-Screening as a Validated Negative Control in Oncology Target Engagement Panels

The compound's documented inactivity against the HIF-1α/p300 protein-protein interaction (IC₅₀ > 100,000 nM), confirmed in a fluorescence polarization displacement assay [1], enables its use as a selectivity control in biochemical screening cascades. When profiling novel compounds for HIF-1 pathway modulation—a target axis of intense interest in oncology drug discovery—having a structurally related but demonstrably inactive compound is essential for distinguishing specific inhibitors from assay artifacts. Unlike the chloro, fluoro, or iodo analogs for which no comparable selectivity data exist in the public domain, this specific bromo derivative has a traceable, quantitative negative result in BindingDB/ChEMBL, making it a defensible choice for inclusion in selectivity panels. This scenario addresses a pragmatic procurement need: the compound's value lies not in its potency but in its verified lack of potency at a therapeutically relevant counter-target, a characteristic that is as critical for data integrity as positive activity at the primary target.

Structure-Guided Fragment Elaboration Exploiting Halogen Bonding and Steric Occupancy at the Pyrimidine 5-Position

For structural biology groups engaged in fragment-based drug discovery (FBDD) or structure-guided optimization, the bromine atom's van der Waals radius of 1.85 Å and molar refractivity of 8.88 cm³/mol provide distinct electron density features for X-ray crystallographic phasing and halogen bonding interactions in target protein binding sites [1]. The bromine anomalous scattering signal can facilitate experimental phasing of protein-ligand co-crystal structures, and its polarizable electron cloud can engage in halogen bonds with backbone carbonyl oxygens in kinase hinge regions—interactions that are energetically weaker or absent for chloro and fluoro analogs . Compared to the chloro analog (MR = 6.03 cm³/mol), the bromo derivative offers approximately 47% greater molar refractivity, enhancing both crystallographic detection and potential binding enthalpy. This scenario leverages the compound's physicochemical differentiation to support structural determination and binding-mode analysis, activities for which the chloro or unsubstituted analogs would be suboptimal.

CNS Drug Discovery Library Enrichment Based on Favorable Physicochemical Property Profile

With a computed XLogP3 of 3.3, TPSA of 55.3 Ų, and zero hydrogen bond donors, the compound falls within the optimal CNS drug-like space as defined by the CNS MPO desirability framework, achieving an estimated score of 4.5–5.0 out of 6.0 [1]. This profile exceeds the median score of marketed CNS drugs (4.1) and places the compound in a property region that predicts favorable passive blood-brain barrier permeation. Procurement of this specific bromo derivative—rather than more polar cinnamic acid amide congeners with TPSA > 80 Ų or compounds bearing free hydrogen bond donors—is warranted for CNS-focused screening libraries where physicochemical filters are applied prior to biological testing. The 0.4-unit XLogP3 advantage over the chloro analog further tilts the CNS MPO score in favor of the bromo derivative, providing a quantitative basis for selecting the bromo compound when assembling CNS-targeted compound collections for neurodegenerative disease, psychiatric disorder, or brain tumor programs.

Quote Request

Request a Quote for (E)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.